(5Z)-5-{[4-(pyridin-4-yl)quinolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione, also known as GSK1059615, is a small molecule that has garnered attention for its potential therapeutic applications in oncology. It acts as a dual inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin, both of which are critical components in the regulation of cell growth and survival pathways. GSK1059615 has been investigated for its efficacy against various cancers, including lymphoma, solid tumors, endometrial cancer, and metastatic breast cancer .
GSK1059615 belongs to the class of thiazolidine derivatives and is characterized by its complex molecular structure that includes a quinoline moiety. Its chemical identifiers include a CAS number 1497419-94-9 and a molecular weight of approximately 333.4 g/mol . The compound has been cataloged in various chemical databases, including PubChem and DrugBank, which provide essential information regarding its properties and applications .
The synthesis of GSK1059615 involves multiple steps:
The molecular formula for GSK1059615 is C₁₈H₁₁N₃O₂S. Its structure features a thiazolidine ring connected to a quinoline group via a methylene bridge. The InChI key for this compound is QDITZBLZQQZVEE-YBEGLDIGSA-N, which provides a unique identifier for its chemical structure .
Key structural features include:
GSK1059615 primarily undergoes reactions typical of thiazolidine derivatives, including:
The compound's activity as an inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin is attributed to its ability to interact with these enzymes, disrupting their normal function in cell signaling pathways .
GSK1059615 exerts its therapeutic effects by inhibiting key enzymes in the phosphatidylinositol 3-kinase-AKT-mammalian target of rapamycin signaling pathway. This pathway is crucial for regulating various cellular processes such as growth, proliferation, and survival:
GSK1059615 possesses several notable physical properties:
Chemical properties include:
Reactivity patterns indicate that GSK1059615 may undergo hydrolysis under acidic or basic conditions, affecting its stability and bioavailability .
GSK1059615 has shown promise in preclinical studies for treating various types of cancer due to its dual inhibitory action on critical signaling pathways involved in tumor growth. Its applications extend to:
The ongoing research into GSK1059615 highlights its potential as a therapeutic agent in oncology and contributes to broader efforts in developing targeted cancer therapies .
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.: 91698-30-5
CAS No.: 387825-07-2